2-Phenylindolizine-1,3-dicarbaldehyde 2-Phenylindolizine-1,3-dicarbaldehyde
Brand Name: Vulcanchem
CAS No.: 447449-65-2
VCID: VC5120029
InChI: InChI=1S/C16H11NO2/c18-10-13-14-8-4-5-9-17(14)15(11-19)16(13)12-6-2-1-3-7-12/h1-11H
SMILES: C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2C=O)C=O
Molecular Formula: C16H11NO2
Molecular Weight: 249.269

2-Phenylindolizine-1,3-dicarbaldehyde

CAS No.: 447449-65-2

Cat. No.: VC5120029

Molecular Formula: C16H11NO2

Molecular Weight: 249.269

* For research use only. Not for human or veterinary use.

2-Phenylindolizine-1,3-dicarbaldehyde - 447449-65-2

Specification

CAS No. 447449-65-2
Molecular Formula C16H11NO2
Molecular Weight 249.269
IUPAC Name 2-phenylindolizine-1,3-dicarbaldehyde
Standard InChI InChI=1S/C16H11NO2/c18-10-13-14-8-4-5-9-17(14)15(11-19)16(13)12-6-2-1-3-7-12/h1-11H
Standard InChI Key AJGYDURVFFIHQC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2C=O)C=O

Introduction

Structural and Electronic Properties of 2-Phenylindolizine-1,3-dicarbaldehyde

Core Architecture and Substituent Effects

The indolizine framework consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, with a bridgehead nitrogen atom. In 2-phenylindolizine-1,3-dicarbaldehyde, the phenyl group at C2 enhances planarity and π-conjugation, while the aldehyde groups at C1 and C3 introduce electrophilic character. The molecular formula is C16H11NO2\text{C}_{16}\text{H}_{11}\text{NO}_2, with a calculated molecular weight of 249.27 g/mol .

Key structural features include:

  • Planarity: The phenyl and indolizine rings adopt a coplanar arrangement, facilitating π-π stacking interactions with biological targets .

  • Aldehyde Reactivity: The aldehyde groups serve as sites for nucleophilic addition (e.g., Schiff base formation) or condensation reactions, enabling derivatization .

Table 1: Computed Physicochemical Properties of 2-Phenylindolizine-1,3-dicarbaldehyde

PropertyValueMethod/Source
Molecular Weight249.27 g/molPubChem
XLogP3~3.8 (estimated)SwissADME extrapolation
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds3PubChem

Synthetic Routes to 2-Phenylindolizine-1,3-dicarbaldehyde

Chichibabin Cyclization Strategy

The Chichibabin reaction, a classical method for indolizine synthesis, involves cyclization of pyridinium salts. For 2-phenylindolizine derivatives, this typically proceeds via:

  • Quaternization: Reaction of 2-ethoxycarbonylmethylpyridine with phenacyl bromide to form a pyridinium salt .

  • Cyclization: Base-induced intramolecular aldol condensation to yield the indolizine core .

  • Functionalization: Oxidation or substitution to introduce aldehyde groups at C1 and C3.

A plausible pathway for 2-phenylindolizine-1,3-dicarbaldehyde involves:

  • Step 1: Synthesis of 1,3-dihydroxyindolizine intermediate via hydroxylation.

  • Step 2: Oxidation of hydroxyl groups to aldehydes using MnO₂ or Dess-Martin periodinane .

Alternative Approaches

  • Vilsmeier-Haack Reaction: Direct formylation of 2-phenylindolizine using POCl₃ and DMF could introduce aldehyde groups .

  • Cross-Coupling: Palladium-catalyzed coupling of halogenated indolizines with formylating agents .

Computational Insights and Drug-Likeness

Molecular Docking Studies

Docking simulations of 2-phenylindolizine derivatives with Streptococcus pneumoniae topoisomerase IV (PDB: 4KPE) reveal key interactions:

  • Hydrogen bonding with Asp83 (2.23 Å) and His74 (2.05 Å) .

  • π-Stacking with Phe88 and Tyr60 .

The dicarbaldehyde’s aldehydes may form additional hydrogen bonds with Ser80 (1.05 Å) or water-mediated interactions .

ADMET Predictions

Using SwissADME :

  • Lipophilicity: Estimated LogP = 3.8 (optimal range: 2–5).

  • Solubility: Moderate (LogS = -4.2).

  • CYP450 Inhibition: Low risk (CYP2D6 substrate).

Applications Beyond Biomedicine

Materials Science

The conjugated system and aldehydes make 2-phenylindolizine-1,3-dicarbaldehyde a candidate for:

  • Organic semiconductors: High electron mobility due to planar structure.

  • Coordination polymers: Aldehydes act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺).

Challenges and Future Directions

  • Synthetic Complexity: Multi-step routes and low yields (e.g., 30–50% in Chichibabin reactions) .

  • Stability: Aldehydes may undergo oxidation or dimerization under storage.

  • Targeted Delivery: Prodrug strategies (e.g., imine conjugation) to mitigate reactivity .

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